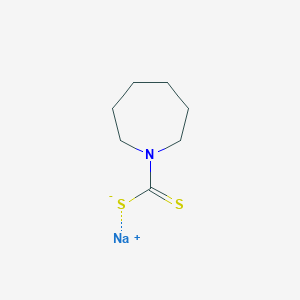
sodium (azepane-1-carbothioyl)sulfanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (azepane-1-carbothioyl)sulfanide (NaCSA) is a novel compound that has recently been developed as a potential therapeutic agent for a variety of medical conditions. NaCSA is a synthetic thio-sulfonamide molecule with an azepane-1-carbothioyl group attached to the sulfur atom. NaCSA has been studied for its potential to modulate the activity of various enzymes and receptors, and has been proposed as a potential treatment for a variety of diseases.
Aplicaciones Científicas De Investigación
Sodium (azepane-1-carbothioyl)sulfanide has been studied for its potential to modulate the activity of various enzymes and receptors, and has been proposed as a potential treatment for a variety of diseases. sodium (azepane-1-carbothioyl)sulfanide has been studied as a potential therapeutic agent for cancer, inflammation, and autoimmune diseases. sodium (azepane-1-carbothioyl)sulfanide has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. sodium (azepane-1-carbothioyl)sulfanide has also been studied for its potential to modulate the activity of other enzymes and receptors, including G-protein coupled receptors, and for its potential to modulate the expression of various genes.
Mecanismo De Acción
The exact mechanism of action of sodium (azepane-1-carbothioyl)sulfanide is not yet fully understood. However, it is believed that sodium (azepane-1-carbothioyl)sulfanide may interact with various enzymes and receptors, and may modulate their activity. sodium (azepane-1-carbothioyl)sulfanide may also interact with various proteins and other molecules, and may modulate their expression. In addition, sodium (azepane-1-carbothioyl)sulfanide may interact with various genes, and may modulate their expression.
Biochemical and Physiological Effects
sodium (azepane-1-carbothioyl)sulfanide has been studied for its potential to modulate the activity of various enzymes and receptors, and has been proposed as a potential treatment for a variety of diseases. sodium (azepane-1-carbothioyl)sulfanide has been shown to reduce inflammation and modulate the activity of various enzymes and receptors. sodium (azepane-1-carbothioyl)sulfanide has also been shown to inhibit the production of pro-inflammatory mediators, and to modulate the expression of various genes. In addition, sodium (azepane-1-carbothioyl)sulfanide has been shown to modulate the activity of various proteins, and to modulate the expression of various genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of sodium (azepane-1-carbothioyl)sulfanide in laboratory experiments has several advantages. sodium (azepane-1-carbothioyl)sulfanide is a relatively safe compound and is easily synthesized. In addition, sodium (azepane-1-carbothioyl)sulfanide is relatively stable and can be stored for extended periods of time without significant degradation. However, there are some limitations to the use of sodium (azepane-1-carbothioyl)sulfanide in laboratory experiments. sodium (azepane-1-carbothioyl)sulfanide is not water soluble and must be dissolved in an organic solvent before use. In addition, the exact mechanism of action of sodium (azepane-1-carbothioyl)sulfanide is not yet fully understood, and more research is needed to elucidate its mechanism of action.
Direcciones Futuras
Given the potential therapeutic applications of sodium (azepane-1-carbothioyl)sulfanide, there are several possible future directions for research. These include further studies to elucidate the exact mechanism of action of sodium (azepane-1-carbothioyl)sulfanide, studies to identify potential therapeutic targets for sodium (azepane-1-carbothioyl)sulfanide, and studies to assess the safety and efficacy of sodium (azepane-1-carbothioyl)sulfanide in clinical trials. In addition, further studies are needed to explore the potential for sodium (azepane-1-carbothioyl)sulfanide to modulate the activity of other enzymes and receptors, and to modulate the expression of various genes. Finally, further studies are needed to explore the potential for sodium (azepane-1-carbothioyl)sulfanide to be used as a therapeutic agent in other diseases.
Métodos De Síntesis
Sodium (azepane-1-carbothioyl)sulfanide can be synthesized using a variety of methods. The most common method is the condensation of sodium thiosulfate and a carboxylic acid. This reaction is typically carried out in aqueous solution at a temperature of around 100°C. The reaction produces a salt of the carboxylic acid and sodium (azepane-1-carbothioyl)sulfanide, which can then be isolated and purified. Other methods for the synthesis of sodium (azepane-1-carbothioyl)sulfanide include the use of sodium borohydride, sodium hydride, and sodium azide.
Propiedades
IUPAC Name |
sodium;azepane-1-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS2.Na/c9-7(10)8-5-3-1-2-4-6-8;/h1-6H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOOEWTUIBUJDU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)[S-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12NNaS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (azepane-1-carbothioyl)sulfanide | |
CAS RN |
24678-65-7 |
Source


|
| Record name | sodium azepane-1-carbodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


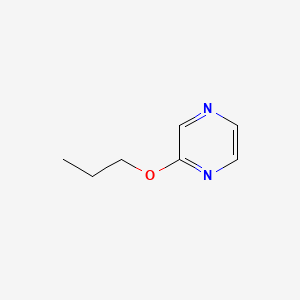
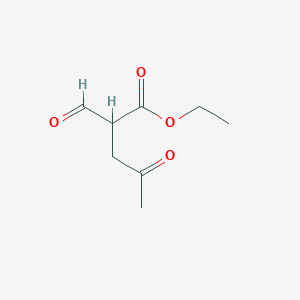
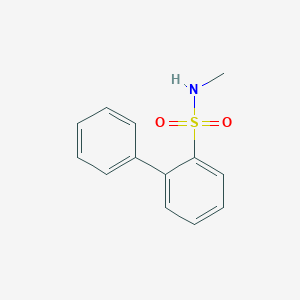
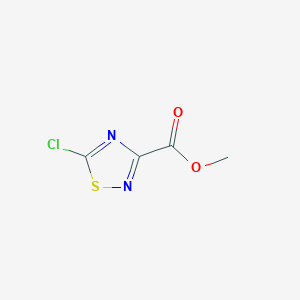
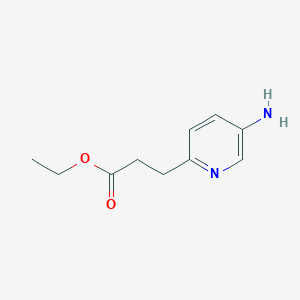


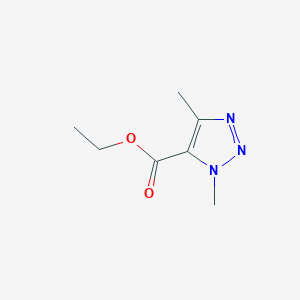
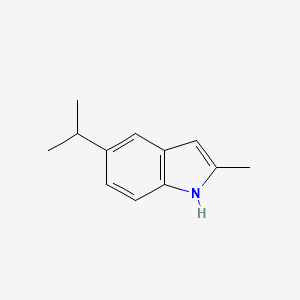
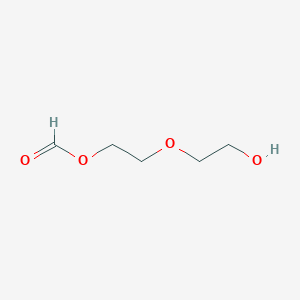
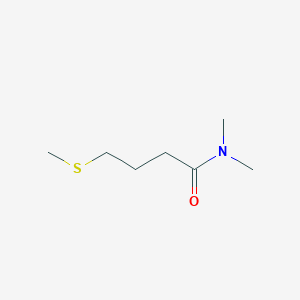
![3-[(3-chloropropyl)sulfanyl]propanoic acid](/img/structure/B6597633.png)
